molecular formula C18H17BrClNO2 B5137096 N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Cat. No.: B5137096
M. Wt: 394.7 g/mol
InChI Key: CJRLGNJMCSUKOF-UHFFFAOYSA-N
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Description

N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, commonly known as BCTN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BCTN is a selective antagonist of the G-protein coupled receptor, GPR139, which is predominantly expressed in the brain.

Mechanism of Action

BCTN acts as a selective antagonist of GPR139, which is a G-protein coupled receptor that is predominantly expressed in the brain. GPR139 has been implicated in the regulation of various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. BCTN binds to GPR139 and prevents the activation of downstream signaling pathways, leading to alterations in these physiological processes.
Biochemical and Physiological Effects:
BCTN has been shown to modulate various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. In animal studies, BCTN has been shown to reduce depressive-like behavior and anxiety-like behavior. Furthermore, BCTN has been shown to alter the activity of dopaminergic and serotonergic neurons, which are implicated in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

BCTN has several advantages for laboratory experiments. It is a selective antagonist of GPR139, which allows for the specific modulation of this receptor without affecting other receptors. Furthermore, BCTN has been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for in vivo studies. However, BCTN has some limitations for laboratory experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, the synthesis of BCTN requires technical expertise and specialized equipment.

Future Directions

There are several future directions for the study of BCTN. One potential direction is the investigation of the therapeutic potential of BCTN in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the pharmacological properties of BCTN and its effects on other physiological processes. Finally, the development of more selective and potent GPR139 antagonists could lead to the identification of new therapeutic targets for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of BCTN involves a series of chemical reactions that require technical expertise and specialized equipment. The first step involves the bromination of 3-chloroaniline to obtain 3-bromo-4-chloroaniline. The second step involves the reaction of 3-bromo-4-chloroaniline with 2-naphthol to obtain 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aniline. Finally, the reaction of 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)aniline with chloroacetyl chloride leads to the formation of BCTN.

Scientific Research Applications

BCTN has been extensively studied for its potential applications in the field of neuroscience. GPR139, the receptor targeted by BCTN, is predominantly expressed in the brain and has been implicated in the regulation of various physiological processes such as circadian rhythm, feeding behavior, and mood disorders. BCTN has been shown to modulate the activity of GPR139, leading to alterations in these physiological processes. Furthermore, BCTN has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.

Properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO2/c19-16-10-14(6-8-17(16)20)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h5-10H,1-4,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRLGNJMCSUKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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